molecular formula C19H22O B3025008 3',4'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone CAS No. 898792-83-1

3',4'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone

Cat. No.: B3025008
CAS No.: 898792-83-1
M. Wt: 266.4 g/mol
InChI Key: RTMZFDYNCQNHLE-UHFFFAOYSA-N
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Description

3’,4’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone is an organic compound with the molecular formula C19H22O. It is a derivative of propiophenone, characterized by the presence of multiple methyl groups on the phenyl rings. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone typically involves Friedel-Crafts acylation reactions. This process includes the reaction of 2,3-dimethylbenzoyl chloride with 3,4-dimethylacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’,4’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’,4’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its effects are mediated through pathways involving the activation or inhibition of enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 3’,4’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone
  • 1,2-Bis(3,4-dimethylphenyl)ethane
  • 3,4-Dimethylphenylpropiophenone

Uniqueness

3’,4’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone is unique due to the specific positioning of the methyl groups on the phenyl rings, which influences its chemical reactivity and physical properties. This structural uniqueness makes it a valuable compound for targeted research and applications .

Biological Activity

3',4'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone is a synthetic compound that belongs to the class of propiophenones. This compound has garnered interest due to its potential biological activities, particularly in the context of pharmacological interactions and enzyme modulation. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and related fields.

Chemical Structure and Properties

The molecular formula of this compound is C20H22OC_{20}H_{22}O, with a molecular weight of approximately 294.39 g/mol. The compound features a propiophenone backbone with dimethyl substitutions on both the phenyl and the carbonyl groups, which contribute to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities through its interactions with different molecular targets. Notably, it has been studied for its effects on enzyme activity and receptor binding.

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Modulation : It has been shown to bind to specific enzymes, influencing their activity. This modulation can lead to alterations in metabolic pathways, potentially affecting physiological processes.
  • Receptor Interaction : The compound may interact with various receptors, leading to changes in signaling pathways that are crucial for cellular responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds within the same class. For instance:

  • Synthetic Cathinones : A study highlighted the biological effects of synthetic cathinones, which share structural similarities with this compound. These compounds have been shown to act as reuptake inhibitors for neurotransmitters such as dopamine and norepinephrine, suggesting potential psychoactive properties .
  • Enantiomer Studies : Research on enantiomers of similar compounds revealed significant differences in biological activity based on stereochemistry. The S-enantiomer often exhibited greater potency in inhibiting monoamine transporters compared to its R counterpart . This finding underscores the importance of stereochemistry in determining the biological effects of such compounds.

Data Table: Biological Activities of Related Compounds

Compound NameMolecular FormulaBiological ActivityReference
This compoundC20H22OEnzyme modulation, receptor interaction
Synthetic Cathinones (e.g., α-PVP)C15H21NODopamine reuptake inhibition
4'-Bromo-3-(2,3-dimethylphenyl)propiophenoneC20H22BrOPotential psychoactive effects

Properties

IUPAC Name

3-(2,3-dimethylphenyl)-1-(3,4-dimethylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O/c1-13-8-9-18(12-15(13)3)19(20)11-10-17-7-5-6-14(2)16(17)4/h5-9,12H,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMZFDYNCQNHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCC(=O)C2=CC(=C(C=C2)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644635
Record name 3-(2,3-Dimethylphenyl)-1-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-83-1
Record name 3-(2,3-Dimethylphenyl)-1-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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